N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-cyclohex-2-en-1-ylacetamide
Description
N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-cyclohex-2-en-1-ylacetamide is a synthetic organic compound characterized by its unique structure, which includes a brominated pyridinone moiety and a cyclohexenylacetamide group
Properties
IUPAC Name |
N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-cyclohex-2-en-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c14-10-7-11(13(18)15-8-10)16-12(17)6-9-4-2-1-3-5-9/h2,4,7-9H,1,3,5-6H2,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWDNYOBDUVZMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)CC(=O)NC2=CC(=CNC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-cyclohex-2-en-1-ylacetamide typically involves the following steps:
Bromination: The starting material, 2-oxo-1H-pyridine-3-carboxylic acid, undergoes bromination to introduce the bromine atom at the 5-position.
Amidation: The brominated intermediate is then reacted with 2-cyclohex-2-en-1-ylamine under appropriate conditions to form the desired acetamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-cyclohex-2-en-1-ylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group in the pyridinone moiety can be reduced to form corresponding alcohols.
Oxidation Reactions: The cyclohexenyl group can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-cyclohex-2-en-1-ylacetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-cyclohex-2-en-1-ylacetamide exerts its effects is not well-documented. its molecular structure suggests potential interactions with various biological targets, including enzymes and receptors. The brominated pyridinone moiety may play a role in binding to specific sites, while the cyclohexenylacetamide group could influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-oxo-1H-pyridin-3-yl)-2-cyclohex-2-en-1-ylacetamide: Similar structure with a chlorine atom instead of bromine.
N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-cyclohex-2-en-1-ylpropionamide: Similar structure with a propionamide group instead of acetamide.
Uniqueness
N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-cyclohex-2-en-1-ylacetamide is unique due to the combination of its brominated pyridinone and cyclohexenylacetamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
